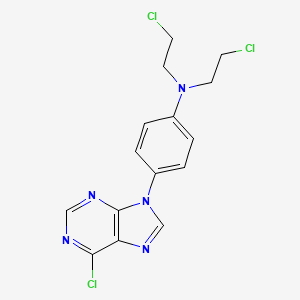
N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” is a synthetic organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” typically involves multi-step organic reactions. A common approach might include:
Nucleophilic Substitution: Starting with a purine derivative, a nucleophilic substitution reaction can introduce the 6-chloro group.
Amine Alkylation: The aniline moiety can be alkylated with 2-chloroethyl groups using alkylating agents under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions could potentially modify the purine ring or the chloroethyl groups.
Substitution: The chloro groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, “N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” can be used as a building block for more complex molecules.
Biology
Biologically, it might be studied for its interactions with DNA and proteins, given the known activity of purine derivatives.
Medicine
In medicine, the compound could be investigated for its potential as an anticancer or antiviral agent, leveraging its ability to interfere with cellular processes.
Industry
Industrially, it might find applications in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action for “N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” would likely involve:
DNA Interaction: The compound could intercalate into DNA, disrupting replication and transcription.
Protein Binding: It might bind to specific proteins, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)benzamide
- N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)phenylamine
Uniqueness
Compared to similar compounds, “N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” might offer unique properties such as enhanced stability or specific biological activity due to its particular structure.
Properties
CAS No. |
16208-04-1 |
|---|---|
Molecular Formula |
C15H14Cl3N5 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline |
InChI |
InChI=1S/C15H14Cl3N5/c16-5-7-22(8-6-17)11-1-3-12(4-2-11)23-10-21-13-14(18)19-9-20-15(13)23/h1-4,9-10H,5-8H2 |
InChI Key |
QRPGGRCHUPLCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C2N=CN=C3Cl)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


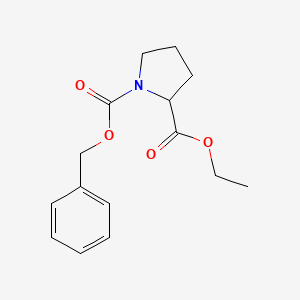
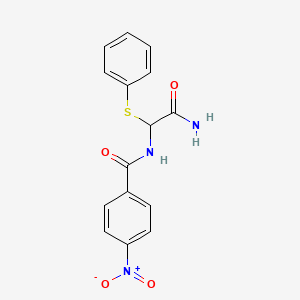
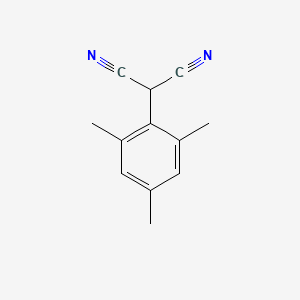
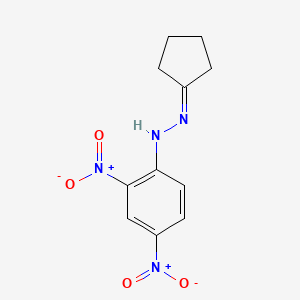
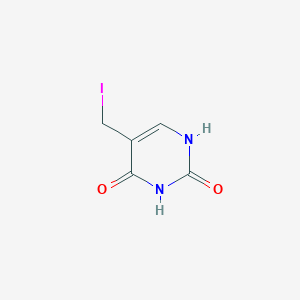

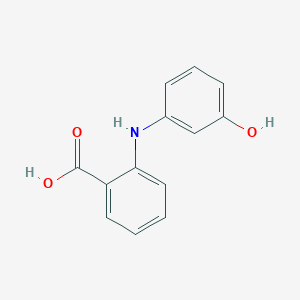
![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)

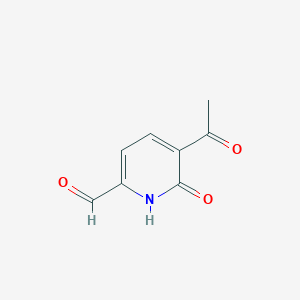
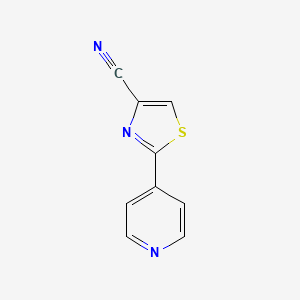
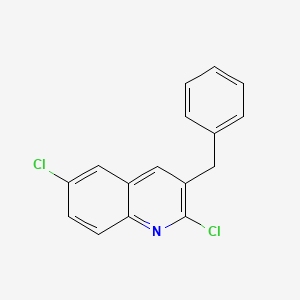

![7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-](/img/structure/B13997462.png)
